2-Bromoethyl 4-methylbenzenesulfonate
Overview
Description
2-Bromoethyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C₉H₁₁BrO₃S . It is a derivative of benzenesulfonic acid and is characterized by the presence of a bromoethyl group attached to the sulfonate moiety. This compound is often used in organic synthesis due to its reactivity and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-bromoethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromoethyl group. It can also participate in elimination reactions under certain conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound. The reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Nucleophilic Substitution: The major products are typically substituted ethyl derivatives, depending on the nucleophile used.
Elimination Reactions: The major product is often an alkene formed through the removal of the bromoethyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Bromoethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromoethyl group is highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules from simpler precursors .
Comparison with Similar Compounds
- 2-Bromoethyl p-toluenesulfonate
- 2-Bromoethyl tosylate
- Bromoethyl triflate
Comparison: 2-Bromoethyl 4-methylbenzenesulfonate is similar to these compounds in terms of its reactivity and applications. its unique structure, with the 4-methyl group on the benzenesulfonate moiety, can influence its reactivity and selectivity in certain reactions. This makes it a valuable compound in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromoethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNMMFAYJZNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390633 | |
Record name | 2-bromoethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19263-21-9 | |
Record name | 2-bromoethyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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